- Process for preparation of atracurium besylate with improved isomeric ratio, IP.com Journal, 2009, ,
Cas no 144-62-7 (Oxalic acid)
Oxalic acid Chemical and Physical Properties
Names and Identifiers
-
- Oxalic acid
- OXALIC ACID REAGENT
- OXALIC ACID STANDARD
- OXALATE ION CHROMATOGRAPHY STANDARD
- PH STANDARD SOLUTION OXALATE BUFFER
- BETZ 0295
- ETHANEDIOIC ACID
- OXALIC ACID(P)
- Oxalicacid,0.1Nstandardsolution2.5LT
- Aktisal
- Aquisal
- DeerClean
- HOOCCOOH
- Oxaalzuur
- oxalic
- Oxalic acid, 0.1 N standard solution
- Oxalic acid Ethanedioic acid acide oxalique
- Oxalic acid anhydrous
- Ethanedionic acid
- Kleesαure
- Oxalsαure
- NSC 62774
- Oxiric acid
- Oxalsaeure
- Kyselina stavelova
- Acide oxalique
- Acido ossalico
- Acidum oxalicum
- Caswell No. 625
- Oxaalzuur [Dutch]
- Oxalsaeure [German]
- Acide oxalique [French]
- Acido ossalico [Italian]
- Kyselina stavelova [Czech]
- EPA Pesticide Chemical Code 009601
- Ethane-1,2-dioic acid
- C2H2O4
- Oxalate
- Ethandisaeure
- ox
- ethanedioic acid, ion(2-)
- H2ox
- OXALATE ION
- Oxalic acid standard titration solution
- Oxalic acid;Ethanedioic acid
-
- MDL: MFCD00002573
- Inchi: 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
- InChI Key: MUBZPKHOEPUJKR-UHFFFAOYSA-N
- SMILES: O([H])C(C(=O)O[H])=O
- BRN: 0385686
Computed Properties
- Exact Mass: 89.99530
- Monoisotopic Mass: 89.995
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 71.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Functional 3D Acceptor Count: 4
- Functional 3D Anion Count: 2
- isomeric RMSD: 0.4
- CID conformational isomer Count: 1
- Topological Polar Surface Area: 74.6
- Molecular Weight: 90.03
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.3
- Rotatable Bond Count: 1
Experimental Properties
- Color/Form: Colourless transparent crystal
- Density: 1.9
- Melting Point: 189.5 °C (dec.) (lit.)
- Boiling Point: 365.1°C (estimate)
- Flash Point: 101-157°C
- Refractive Index: 1.4261 (estimate)
- PH: 1 (100g/l, H2O, 20℃)
- Solubility: water: soluble108g/L at 25°C
- Water Partition Coefficient: 90 g/L (20 ºC)
- Stability/Shelf Life: Stable, but moisture sensitive. Incompatible with metals.
- PSA: 74.60000
- LogP: -0.84440
- Odor: Odorless.
- pka: 1.23(at 25℃)
- Merck: 14,6911
- Sublimation Point: 101-157 ºC
- Vapor Pressure: <0.01 mmHg ( 20 °C)
- Color/Form: 0.1 M (COOH)2 (0.2N)
- Sensitiveness: Sensitive to humidity
- Solubility: Soluble in ethanol, soluble in water, slightly soluble in ether, insoluble in benzene and chloroform
Oxalic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H312
- Warning Statement: P280
- Hazardous Material transportation number:UN 3261 8/PG 3
- WGK Germany:1
- Hazard Category Code: 21/22-41
- Safety Instruction: S24/25-S23-S36/37/39-S27-S26
- RTECS:RO2450000
-
Hazardous Material Identification:
- Hazard Level:8
- Packing Group:III
- Risk Phrases:R21/22
- TSCA:Yes
- Storage Condition:Store below +30°C.
- HazardClass:8
- PackingGroup:III
Oxalic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 241172-50G |
Oxalic acid |
144-62-7 | 99% | 50g |
¥661.63 | 2023-12-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 194131-5G |
Oxalic acid |
144-62-7 | 5g |
¥451.04 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 194131-250G |
Oxalic acid |
144-62-7 | 250g |
¥457.49 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 194131-1KG |
Oxalic acid |
144-62-7 | 1kg |
¥1503.15 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 658537-25G |
Oxalic acid |
144-62-7 | 99.999% | 25g |
¥1367.12 | 2023-12-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 658537-100G |
Oxalic acid |
144-62-7 | 99.999% | 100g |
¥3686.06 | 2023-12-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O815177-10kg |
Oxalic acid |
144-62-7 | anhydrous,99.0% | 10kg |
1,728.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O815179-100g |
Oxalic acid |
144-62-7 | 99.999% metals basis | 100g |
1,093.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O815180-10kg |
Oxalic acid |
144-62-7 | 99.99% metals basis | 10kg |
9,100.00 | 2021-05-17 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0680280235- 100g |
Oxalic acid |
144-62-7 | 99% | 100g |
¥ 19.4 | 2021-05-18 |
Oxalic acid Production Method
Production Method 1
1.2 Solvents: Acetic acid ; 4 h, 70 °C
1.3 Solvents: Acetone
Production Method 2
1.2 Solvents: Toluene ; 48 h, 80 °C
1.3 Solvents: Ethanol
- Method for purifying Cisatracurium besylate, China, , ,
Production Method 3
- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50
Production Method 4
1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.3 Solvents: Dichloromethane ; rt
1.4 Solvents: Isopropanol ; rt
1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ; rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.8 Solvents: Dichloromethane ; rt
1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ; 70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ; rt → 2 °C
1.13 Solvents: Acetone ; overnight, 2 - 8 °C
- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,
Production Method 5
- Effect of pore mesostructure on the electrooxidation of glycerol on Pt mesoporous catalysts, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(31), 16570-16577
Production Method 6
1.2R:HCl, S:H2O, 6 h, acidify
- One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes, Journal of Organic Chemistry, 2023, 88(15), 10403-10411
Production Method 7
Production Method 8
Production Method 9
Production Method 10
- Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid, ChemPhysChem, 2023, 24(7), e202200589
Production Method 11
Production Method 12
Production Method 13
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661
Production Method 14
Production Method 15
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
- Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization, Catalysis Communications, 2022, 172, 106532
Production Method 16
- Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessment, Chemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687
Production Method 17
Production Method 18
Production Method 19
Production Method 20
- Sustainable production of gluconic acid and glucuronic acid via microwave-assisted glucose oxidation over low-cost Cu-biochar catalysts, Green Chemistry, 2022, 24(17), 6657-6670
Production Method 21
1.2 Solvents: Isopropanol
Production Method 22
1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ; 6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ; basified
1.5 Solvents: Acetone ; 30 min, rt
- Preparation of cisatracurium besylate intermediate, China, , ,
Production Method 23
- Novel process for the preparation of cisatracurium besylate, India, , ,
Production Method 24
- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,
Production Method 25
- CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acid, Solar Energy, 2023, 254, 213-222
Production Method 26
Production Method 27
- A versatile single-copper-atom electrocatalyst for biomass valorization, Applied Catalysis, 2023, 324, 122218
Production Method 28
Production Method 29
Production Method 30
Production Method 31
1.2R:HCl, S:H2O, neutralized
- A Liquid-Liquid-Solid System to Manipulate the Cascade Reaction for Highly Selective Electrosynthesis of Aldehyde, Angewandte Chemie, 2023, 62(4), e202216321
Production Method 32
Production Method 33
1.2R:HCl, S:H2O, acidify
- Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2, Angewandte Chemie, 2023, 62(3), e202214710
Production Method 34
- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997
Production Method 35
- Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted Synthesis, ACS Nano, 2022, 16(9), 15215-15225
Production Method 36
1.2 20 °C; 36 h, 20 °C
1.3 Solvents: Methanol ; pH 3, 20 °C
- Method for synthesizing landiolol hydrochloride, China, , ,
Production Method 37
Production Method 38
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C
- A new synthetic process of bicyclic pyrrolidine intermediate in telaprevir, Zhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534
Production Method 39
1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C
- Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir, Organic Process Research & Development, 2014, 18(10), 1234-1244
Oxalic acid Raw materials
- Veratryl alcohol
- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-Butyl-3-methylimidazolium thiocyanate
- D-Galacturonic acid
- Guaiacol
- Vanillic acid
- D(+)-Xylose
- (1S,3aR,6aS)-Hexahydro-cyclopentacpyrrole-1,2(1H)-dicarboxylic Acid Bis(tert-butyl) Ester
Oxalic acid Preparation Products
- Trimellic Acid (528-44-9)
- Fumaric acid (110-17-8)
- propanedioic acid (141-82-2)
- Pyruvaldehyde (78-98-8)
- Malic acid (6915-15-7)
- Hydroxymalonic Acid (80-69-3)
- 7-Descarboxamido, 7-Cyano (R)-Silodosin O-Benzoate (885340-11-4)
- Guaiacol (90-05-1)
- 4-MorpholinecarboxaMide, N-(2-aMinoethyl)- (69630-16-6)
- Vanillic acid (121-34-6)
- Benzoic acid (65-85-0)
- 5-Hydroxymethylfurfural (67-47-0)
- L(+)-Tartaric acid (87-69-4)
- 1-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone (860-24-2)
Oxalic acid Suppliers
Oxalic acid Related Literature
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Oxalic acid
The Comprehensive Guide to Oxalic Acid (CAS No. 144-62-7): Properties, Applications, and Market Insights
Oxalic acid (CAS No. 144-62-7) is a naturally occurring organic compound with the chemical formula C2H2O4. It is widely recognized for its versatile applications across various industries, including cleaning agents, textile processing, and food preservation. This article delves into the properties, uses, and emerging trends surrounding this essential chemical.
One of the most frequently searched questions about oxalic acid is: "Is oxalic acid safe for home use?" The answer depends on proper handling and dilution. When used correctly, it serves as an effective rust remover and wood bleach, making it popular among DIY enthusiasts and professionals alike.
In the agricultural sector, oxalic acid uses extend to beehive cleaning and varroa mite control, addressing a growing concern among beekeepers worldwide. Recent studies also explore its potential in battery technology, particularly in improving the performance of lithium-ion batteries.
The global market for oxalic acid dihydrate (its most common form) is experiencing steady growth, driven by increasing demand from the pharmaceutical industry where it serves as a precursor for certain medications. Environmental applications are also gaining traction, with research into its role in wastewater treatment processes.
For those wondering about "oxalic acid vs citric acid for cleaning", both have distinct advantages. While citric acid works well for general cleaning, oxalic acid proves superior for specific tasks like stain removal on concrete or restoring weathered wood surfaces.
In food applications, oxalic acid naturally occurs in many plants, including spinach and rhubarb. The food-grade version finds use as an acidity regulator (E297) in certain processed foods. However, consumers often search for "how to reduce oxalic acid in food", highlighting the importance of proper cooking methods to minimize its presence.
The production of oxalic acid from sugar through oxidation processes represents an important industrial method. Recent advancements focus on more sustainable production techniques, responding to the chemical industry's push toward green chemistry principles.
Safety remains a top concern, with many searching for "oxalic acid safety precautions". Proper ventilation, protective equipment, and understanding appropriate concentrations are crucial when working with this compound. The development of oxalic acid substitutes for certain applications continues to be an active area of research.
Emerging applications in nanotechnology demonstrate the compound's versatility, where it assists in the synthesis of various nanomaterials. This expands its relevance in cutting-edge fields beyond traditional uses, making oxalic acid research increasingly important in materials science.
For those in the textile industry, understanding oxalic acid in dyeing processes is essential. It serves multiple functions from pH adjustment to assisting in the application of certain dyes, contributing to more efficient and sustainable textile production methods.
The future of oxalic acid technology looks promising, with ongoing investigations into its potential in carbon capture applications and as a component in innovative cleaning formulations. As environmental regulations tighten globally, the demand for effective yet eco-friendly chemicals like oxalic acid will likely increase.
When purchasing oxalic acid for industrial use, buyers should consider factors like purity levels, packaging options, and supplier reliability. The development of high-purity oxalic acid grades continues to meet the stringent requirements of advanced manufacturing processes.
In conclusion, oxalic acid (CAS No. 144-62-7) remains a chemical of significant importance across multiple sectors. From traditional applications in cleaning and textile processing to emerging uses in advanced technologies, this versatile compound continues to find new relevance in our modern industrial landscape.
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